molecular formula C7H5Br2NO B2776791 (NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine CAS No. 89692-43-3

(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine

Cat. No.: B2776791
CAS No.: 89692-43-3
M. Wt: 278.931
InChI Key: VUMWCVMSFDLYDL-ONNFQVAWSA-N
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Description

(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a dibromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine typically involves the condensation reaction between 2,6-dibromobenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

2,6-dibromobenzaldehyde+hydroxylamine hydrochlorideThis compound+HCl\text{2,6-dibromobenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2,6-dibromobenzaldehyde+hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dibromo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: A similar Schiff base compound with different substituents.

    N,N-Dimethylformamide and N,N-Dimethylacetamide: Compounds with similar functional groups but different structural frameworks.

Uniqueness

(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine is unique due to the presence of dibromo substituents, which can significantly influence its reactivity and biological activity. The dibromo groups can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles.

Properties

IUPAC Name

(NE)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMWCVMSFDLYDL-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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